9,10-Anthracenedione, 1-[(4-cyclohexylphenyl)amino]-4-hydroxy-
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Overview
Description
1-((4-Cyclohexylphenyl)amino)-4-hydroxy-9,10-anthracenedione is an organic compound with a complex structure that includes a cyclohexyl group, a phenyl group, and an anthracenedione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Cyclohexylphenyl)amino)-4-hydroxy-9,10-anthracenedione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-cyclohexylaniline with 9,10-anthraquinone in the presence of a suitable catalyst and under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Cyclohexylphenyl)amino)-4-hydroxy-9,10-anthracenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1-((4-Cyclohexylphenyl)amino)-4-hydroxy-9,10-anthracenedione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Cyclohexylphenyl)amino)-4-hydroxy-9,10-anthracenedione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-((4-Phenylamino)-4-hydroxy-9,10-anthracenedione): Similar structure but lacks the cyclohexyl group.
1-((4-Cyclohexylphenyl)amino)-9,10-anthracenedione: Similar structure but lacks the hydroxy group.
Uniqueness: 1-((4-Cyclohexylphenyl)amino)-4-hydroxy-9,10-anthracenedione is unique due to the presence of both the cyclohexyl and hydroxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
31820-90-3 |
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Molecular Formula |
C26H23NO3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-(4-cyclohexylanilino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H23NO3/c28-22-15-14-21(23-24(22)26(30)20-9-5-4-8-19(20)25(23)29)27-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h4-5,8-16,27-28H,1-3,6-7H2 |
InChI Key |
UDHAIWFSHMRBQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)O)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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